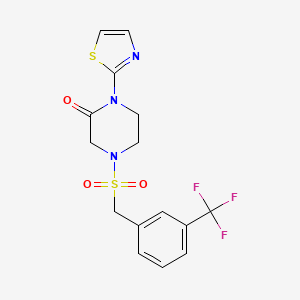

1-(Thiazol-2-yl)-4-((3-(trifluoromethyl)benzyl)sulfonyl)piperazin-2-one

Description

1-(Thiazol-2-yl)-4-((3-(trifluoromethyl)benzyl)sulfonyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a thiazole ring and a 3-(trifluoromethyl)benzylsulfonyl group. The trifluoromethyl (CF₃) substituent contributes to lipophilicity and resistance to oxidative degradation, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)-4-[[3-(trifluoromethyl)phenyl]methylsulfonyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3S2/c16-15(17,18)12-3-1-2-11(8-12)10-26(23,24)20-5-6-21(13(22)9-20)14-19-4-7-25-14/h1-4,7-8H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGIHNYMJSKRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Thiazol-2-yl)-4-((3-(trifluoromethyl)benzyl)sulfonyl)piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

Attachment of the Trifluoromethylbenzyl Group: This step involves the nucleophilic substitution reaction where the thiazole derivative reacts with a trifluoromethylbenzyl halide in the presence of a base.

Formation of the Piperazinone Moiety: The final step involves the cyclization of the intermediate compound with a suitable amine to form the piperazinone ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(Thiazol-2-yl)-4-((3-(trifluoromethyl)benzyl)sulfonyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylbenzyl group, using nucleophiles such as amines or thiols.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C19H14F3N5O2S2

Molecular Weight : 465.5 g/mol

IUPAC Name : N-(1,3-thiazol-2-yl)-4-[5-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazol-3-yl]benzenesulfonamide

The compound features a thiazole ring and a piperazine moiety, which are known to contribute to various biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's pharmacokinetic properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole and piperazine derivatives. In particular, compounds similar to 1-(Thiazol-2-yl)-4-((3-(trifluoromethyl)benzyl)sulfonyl)piperazin-2-one have shown promising results against various cancer cell lines.

- Cytotoxicity Studies : A study evaluating substituted piperazine derivatives demonstrated that these compounds exhibited significant cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer), HeLa (cervical cancer), and NCI-H460 (lung cancer). The most potent analogs had IC50 values in the low micromolar range, indicating strong antiproliferative activity .

- Mechanism of Action : The mode of action for these compounds often involves apoptosis induction through cell cycle arrest. For instance, one study found that specific derivatives induced apoptosis in BT-474 cells by activating caspases and disrupting mitochondrial function .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of thiazole and piperazine structures enhances antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Research has shown that modifications to the thiazole and piperazine moieties can significantly impact their pharmacological properties:

- Substituent Effects : The introduction of electron-withdrawing groups like trifluoromethyl has been associated with enhanced activity due to increased lipophilicity and improved binding affinity to biological targets .

- Hybrid Structures : The synthesis of hybrid compounds incorporating different heterocycles has been shown to yield derivatives with improved anticancer activity compared to their parent structures .

Case Studies

Several case studies highlight the therapeutic potential of thiazole-piperazine derivatives:

- Anticancer Screening : A library of benzothiazole-piperazine conjugates was synthesized and screened against multiple cancer cell lines. The results indicated that several compounds exhibited moderate to potent activity, leading to further investigations into their mechanisms of action .

- Apoptosis Induction : Specific derivatives were evaluated for their ability to induce apoptosis in cancer cells through various assays, including flow cytometry and clonogenic assays, confirming their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)-4-((3-(trifluoromethyl)benzyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets. The thiazole ring and trifluoromethylbenzyl group are key functional groups that enable the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The piperazinone moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares a piperazine-thiazole scaffold with urea derivatives described in Molecules (2013) . Key differences include:

- Functional Group at Piperazine Position: The sulfonyl group in the target compound replaces the urea (-NHCONH-) or hydrazinyl-2-oxoethyl (-NHNHCOCH₂-) moieties in analogs (e.g., compounds 1f, 11a–11o).

- Substituent on Benzyl Group : The 3-(trifluoromethyl)benzyl group is structurally analogous to substituents in compounds 1f , 11d , and 11e , which feature trifluoromethylphenyl or fluorophenyl groups. These substituents enhance hydrophobic interactions and metabolic stability .

Key Observations :

- Urea derivatives (1f , 11d–e ) exhibit higher molecular weights due to urea linkages and additional aromatic substituents.

- The sulfonyl group in the target compound may reduce hydrogen-bonding capacity compared to urea analogs but improve chemical stability .

Pharmacological Implications

- Urea Derivatives : Compounds like 11d and 11e demonstrate potent enzyme/receptor inhibition in preliminary studies, attributed to urea-mediated hydrogen bonding and CF₃-enhanced lipophilicity .

Heterocyclic Variations

describes arylpiperazines with thiophene rings (e.g., compound 21), which differ from the thiazole ring in the target compound.

Biological Activity

The compound 1-(Thiazol-2-yl)-4-((3-(trifluoromethyl)benzyl)sulfonyl)piperazin-2-one is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives and piperazine. The general synthetic route includes:

- Formation of Thiazole Derivative : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Piperazine Modification : The piperazine ring is modified to introduce the sulfonyl and trifluoromethyl groups, enhancing biological activity.

- Final Coupling Reaction : The final compound is obtained through coupling reactions, often using activating agents to facilitate the formation of the desired sulfonamide linkage.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and piperazine moieties have been reported to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| This compound | TBD | TBD |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). Studies indicate that similar thiazole-sulfonyl piperazine derivatives selectively inhibit the cytosolic isoform hCA II, with inhibition constants in the micromolar range .

Table 2: Inhibition Potency Against Carbonic Anhydrases

| Compound | Isoform | Inhibition Constant (K_i) |

|---|---|---|

| Compound C | hCA I | >100 µM |

| Compound D | hCA II | 57.7–98.2 µM |

| This compound | TBD | TBD |

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of the compound. Modifications in the thiazole and piperazine rings, as well as the introduction of trifluoromethyl groups, have been shown to enhance potency against specific targets. For instance:

- The presence of a trifluoromethyl group at the para position of a phenyl ring significantly increases inhibitory activity against certain enzymes by improving binding affinity .

- Variations in substituents on the piperazine ring can lead to differential activity profiles against various bacterial strains and enzyme isoforms .

Case Studies

Several studies highlight the biological significance of compounds related to this compound:

- Inhibition of MERS-CoV : A related class of benzothiazole derivatives demonstrated promising antiviral activities against MERS-CoV with IC50 values as low as 0.09 μM, suggesting potential therapeutic applications .

- Antitumor Activity : Some derivatives have shown selective cytotoxicity towards tumor cells while sparing normal cells, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

What synthetic methodologies are recommended for constructing the thiazole-piperazinone core of this compound?

The thiazole ring can be synthesized via cyclization of thioglycolic acid with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile under reflux conditions in 1,4-dioxane with catalytic piperidine . The piperazinone scaffold is typically functionalized through sulfonylation using a sulfonyl chloride derivative (e.g., 3-(trifluoromethyl)benzylsulfonyl chloride) in dichloromethane or THF, followed by purification via column chromatography (ethyl acetate:hexane gradients) . Key steps include monitoring reaction progress with TLC and verifying intermediate structures using NMR (e.g., δ 1.69–1.75 ppm for CH groups in piperazine derivatives) .

How should researchers characterize the structural integrity of this compound?

Combined spectroscopic techniques are essential:

- NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiazole and trifluoromethylbenzyl groups) and piperazine CH signals (δ 2.50–2.57 ppm) .

- X-ray crystallography : Resolve conformational details of the sulfonyl-piperazine linkage and torsional angles between aromatic rings .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] for CHFNOS) .

What standardized protocols exist for evaluating its in vitro cytotoxicity?

Use the sulforhodamine B (SRB) assay in RPMI-1640 medium supplemented with 5% FBS and antibiotics :

- Seed cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1) at 1.5 × 10 cells/mL and incubate for 24 hours.

- Treat cells with compound concentrations (0.1–100 µM) in DMSO (≤0.5% v/v) for 48–72 hours.

- Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 565 nm.

- Compare IC values to reference agents like CHS-828 .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize the trifluoromethylbenzyl-sulfonyl group for enhanced bioactivity?

- Electron-withdrawing effects : The CF group enhances metabolic stability and membrane permeability. Replace with other substituents (e.g., Cl, OCH) to assess effects on cytotoxicity .

- Sulfonyl linker : Test alternative linkers (e.g., carbonyl, amide) to evaluate rigidity and hydrogen-bonding potential with biological targets .

- Molecular docking : Use AutoDock Vina to predict interactions with kinases or tubulin (common anticancer targets). Prioritize derivatives with lower binding energies .

How should researchers address discrepancies in cytotoxicity data across cell lines?

- Experimental design : Use randomized block designs with split-plot arrangements to account for variability in cell line sensitivity and harvest timing .

- Mechanistic assays : Supplement cytotoxicity data with apoptosis assays (Annexin V/PI staining) and cell-cycle analysis (propidium iodide) to confirm mode of action .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) between IC values .

What analytical challenges arise in quantifying this compound in biological matrices?

- HPLC-MS/MS : Use a C18 column (3.5 µm, 2.1 × 50 mm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions at m/z 422 → 285 (quantifier) and 422 → 178 (qualifier) .

- Sample preparation : Extract plasma samples with protein precipitation (acetonitrile) or solid-phase extraction (Oasis HLB cartridges) to minimize matrix effects .

- Stability : Assess photodegradation under UV light (λ = 254 nm) and thermal stability at 4°C, 25°C, and −80°C for 30 days .

How can researchers reconcile in vitro activity with poor in vivo efficacy?

- Pharmacokinetic profiling : Measure bioavailability (oral and IV routes) in rodent models. Use LC-MS/MS to determine C, T, and AUC .

- Metabolite identification : Incubate compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Look for sulfone oxidation or piperazine ring cleavage .

- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoparticle encapsulation to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.